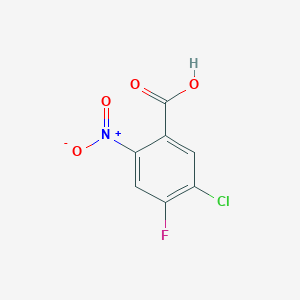![molecular formula C11H22N2O4 B6153784 tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate CAS No. 1822586-12-8](/img/no-structure.png)
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl N-{1-[Methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate, also known as TMBMC, is an organic compound belonging to the carbamate family. It is a colorless and odorless solid with a molecular weight of 253.3 g/mol. TMBMC is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biocides, as well as in the study of biochemical and physiological processes.
科学研究应用
Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and biocides. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-protein interactions, and signal transduction. In addition, tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used in the synthesis of novel compounds for use in drug delivery systems and in the development of new drugs.
作用机制
Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate acts as a reversible inhibitor of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, blocking its activity. The binding of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate to the enzyme can be reversed by the addition of a competitive inhibitor, such as a substrate or an inhibitor molecule. This reversible inhibition of enzyme activity can be used to study the effects of drugs and other compounds on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used in the study of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used to study the effects of drugs and other compounds on signal transduction and protein-protein interactions.
实验室实验的优点和局限性
One of the main advantages of using tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in laboratory experiments is its high selectivity and specificity. It is highly selective for the enzymes it binds to, making it an ideal tool for studying the effects of drugs and other compounds on biochemical and physiological processes. However, one of the main limitations of using tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in laboratory experiments is its low solubility in aqueous solutions.
未来方向
Future research on tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate should focus on further exploring its potential applications in the synthesis of novel compounds and in the development of new drugs. Additionally, further research should be conducted to determine the effects of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate on other biochemical and physiological processes. Finally, research should be conducted to improve the solubility of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in aqueous solutions, as this would make it easier to use in laboratory experiments.
合成方法
Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate can be synthesized by a variety of methods. The most common method is the reaction of tert-butyl alcohol with a mixture of methoxy(methyl)carbamoyl chloride and an alkali metal base, such as sodium hydroxide or potassium hydroxide. This reaction produces an alkali metal salt of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate, which can then be isolated and purified.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with methyl chloroformate followed by reaction with N-(2-aminoethyl)-N-methylethanolamine and methoxyamine hydrochloride.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "methyl chloroformate", "N-(2-aminoethyl)-N-methylethanolamine", "methoxyamine hydrochloride" ], "Reaction": [ "Step 1: tert-butyl N-methylcarbamate is reacted with methyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(chlorocarbonyl)methylcarbamate.", "Step 2: N-(2-aminoethyl)-N-methylethanolamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form tert-butyl N-{1-[chloro(methyl)carbamoyl]ethyl}-N-methylcarbamate.", "Step 3: Methoxyamine hydrochloride is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate.", "Step 4: The product is purified by column chromatography to obtain the final compound." ] } | |
CAS 编号 |
1822586-12-8 |
产品名称 |
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate |
分子式 |
C11H22N2O4 |
分子量 |
246.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



